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Compound of Interest

Compound Name: Phenylacetone oxime

Cat. No.: B081983

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic techniques used for
the structural elucidation and characterization of phenylacetone oxime (IUPAC name: (NE)-N-
(1-phenylpropan-2-ylidene)hydroxylamine). Phenylacetone oxime (CoH11NO) is the oxime
derivative of phenylacetone and serves as a significant intermediate in various chemical
syntheses.[1][2] Accurate characterization using Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) is critical for confirming its identity, purity, and
isomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the detailed molecular structure of
phenylacetone oxime. Both *H and 3C NMR provide information on the chemical environment
of hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment
and differentiation between its E and Z isomers.[2]

'H NMR Spectral Data

The proton NMR spectrum of phenylacetone oxime displays characteristic signals for the
methyl, methylene, aromatic, and oxime hydroxyl protons. The chemical shift of the hydroxyl
proton is particularly sensitive to the isomeric configuration and the solvent used.[1] In a
dimethyl sulfoxide (DMSO) solution, the E-isomer's hydroxyl proton typically appears at a
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slightly higher chemical shift than that of the Z-isomer due to differences in steric interactions.

[1]

Table 1: *H NMR Chemical Shifts for Phenylacetone Oxime

. Chemical Shift () o .
Proton Assignment Multiplicity Integration

ppm (Typical)

Methyl (CHs) 1.8-2.0 Singlet (s) 3H
Methylene (CH-2) 35-37 Singlet (s) 2H
Aromatic (CeH5s) 71-74 Multiplet (m) 5H

Oxime Hydroxyl (N-

13.2-13.4 Singlet (s), broad 1H
OH)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The
hydroxyl proton signal for the E-isomer is typically observed around 13.36 ppm and the Z-
isomer around 13.26 ppm in DMSO.[1]

13C NMR Spectral Data

The 13C NMR spectrum complements the *H NMR data by providing signals for each unique
carbon atom in the molecule.[2] This is crucial for confirming the carbon skeleton and the
presence of the C=N oxime bond.

Table 2: 13C NMR Chemical Shifts for Phenylacetone Oxime

Carbon Assignment Chemical Shift () ppm (Typical)
Methyl (CHs) 10-15

Methylene (CH-2) 35-40

Aromatic (CeH5s) 125 -135

C=N Carbon 155 - 160
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Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Weigh approximately 5-10 mg of the phenylacetone oxime sample.

o Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds
or CDCIs3) in a clean vial. Solvent choice can affect the chemical shifts, particularly for the
hydroxyl proton.[1]

o Transfer: Transfer the solution into a standard 5 mm NMR tube.

e Acquisition: Place the NMR tube in the spectrometer's probe. Acquire *H and *3C NMR
spectra using a standard pulse program on a 400 MHz (or higher) spectrometer.

e Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in phenylacetone
oxime. The spectrum shows characteristic absorption bands corresponding to the vibrations of
specific bonds within the molecule.

IR Spectral Data

Key absorption bands in the IR spectrum confirm the presence of the hydroxyl (O-H), carbon-
nitrogen double bond (C=N), and nitrogen-oxygen single bond (N-O) of the oxime group.

Table 3: Characteristic IR Absorption Bands for Phenylacetone Oxime
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Functional Group Wavenumber (cm—?) Description

Confirms the hydroxyl group of

O-H Stretch 3600 )
the oxime.[1]
Indicates the carbon-nitrogen
C=N Stretch 1665
double bond.[1]
Characteristic of the oxime N-
N-O Stretch 945
O bond.[1]
Aromatic C-H Stretch ~3030 Aromatic ring C-H bonds.
' Aromatic ring skeletal
Aromatic C=C Stretch ~1600, 1495, 1450

vibrations.

Experimental Protocol: IR Spectroscopy (ATR Method)

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum.

o Sample Application: Place a small amount of the solid phenylacetone oxime sample
directly onto the ATR crystal.

» Pressure Application: Apply pressure using the anvil to ensure good contact between the

sample and the crystal.
» Data Acquisition: Collect the IR spectrum over a standard range (e.g., 4000-400 cm~1).

e Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight
and exploring the fragmentation pattern of phenylacetone oxime, which aids in structural
confirmation. The molecular weight of phenylacetone oxime is 149.19 g/mol .[1][2]

Mass Spectral Data
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When analyzed by Electron lonization Mass Spectrometry (EI-MS), phenylacetone oxime
produces a molecular ion (M*) and several characteristic fragment ions. The fragmentation
pattern provides a unique fingerprint of the molecule's structure.[2]

Table 4: Key Mass-to-Charge Ratios (m/z) for Phenylacetone Oxime

m/z Value lon Description

149 [CoH11NOJ* Molecular lon (M*)

132 [M - OH]* Loss of a hydroxyl radical
Tropylium ion, from cleavage

ot [CoHAT” of t::z benzyl group ’

58 [CsHeN]* Fragment from o-cleavage

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

e Sample Preparation: Prepare a dilute solution of phenylacetone oxime (e.g., 1 mg/mL) in a
volatile organic solvent such as methanol or ethyl acetate.

e GC Injection: Inject a small volume (e.g., 1 pL) of the solution into the GC injector port, which
is typically heated to ensure vaporization.

o Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)
through a capillary column (e.g., a nonpolar DB-5 column). The column temperature is
programmed to ramp up, separating the sample components based on their boiling points
and interactions with the column's stationary phase.

« lonization: As the compound elutes from the GC column, it enters the MS ion source
(typically using electron ionization, El, at 70 eV).

e Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole)
based on their mass-to-charge ratio (m/z).
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+ Detection: The detector records the abundance of each ion, generating a mass spectrum for
the compound.

Visualizations: Workflows and Structures

Diagrams help visualize the analytical process and key molecular features of phenylacetone
oxime.
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Caption: Experimental workflow for the complete spectroscopic characterization of
phenylacetone oxime.

Caption: Geometric E (anti) and Z (syn) isomers of phenylacetone oxime around the C=N
bond.
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Caption: A potential electron ionization (El) mass spectrometry fragmentation pathway for
phenylacetone oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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